Cas no 80446-63-5 (b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate))

b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate) structure
80446-63-5 structure
Nome del prodotto:b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate)
Numero CAS:80446-63-5
MF:C27H26O12
MW:542.488149166107
CID:732634
PubChem ID:5322088

b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate) Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate)
    • [(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
    • 3,4',5-trihydroxystilbene-4'-O-(6''-O-galloyl)glucopyranoside
    • Resveratrol-4'-O-(6'-galloyl)glucoside
    • CS-0851549
    • 64898-03-9
    • 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl beta-D-glucopyranoside 6-(3,4,5-trihydroxybenzoate)
    • AKOS037515321
    • NCGC00180687-01
    • Resveratrol 4'-(6'-galloylglucoside)
    • 3,4',5-TOHS-6''-GGlc
    • beta-D-Glucopyranoside, 4-(2-(3,5-dihydroxyphenyl)ethenyl)phenyl, 6-(3,4,5-trihydroxybenzoate)
    • Resveratrol-4 inverted exclamation marka-O-(6 inverted exclamation marka inverted exclamation marka-O-galloyl)-glucopyranoside
    • MEGxp0_001471
    • ACon1_000309
    • ((2R,3S,4S,5R,6S)-6-(4-((E)-3,5-Dihydroxystyryl)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl 3,4,5-trihydroxybenzoate
    • DTXSID201118476
    • HY-N11790
    • 80446-63-5
    • Inchi: InChI=1S/C27H26O12/c28-16-7-14(8-17(29)11-16)2-1-13-3-5-18(6-4-13)38-27-25(35)24(34)23(33)21(39-27)12-37-26(36)15-9-19(30)22(32)20(31)10-15/h1-11,21,23-25,27-35H,12H2/b2-1+/t21-,23-,24+,25-,27-/m1/s1
    • Chiave InChI: HQQSMUBDNVIUPF-XMPPFBFMSA-N
    • Sorrisi: C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 542.14242626g/mol
  • Massa monoisotopica: 542.14242626g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 8
  • Complessità: 795
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 70
  • Superficie polare topologica: 207Ų
  • Carica superficiale: 0
  • XLogP3: 1.9
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.